In Vitro Potency: L-669,262 Demonstrates Superior HMG-CoA Reductase Inhibition
L-669,262 exhibits potent inhibition of rat liver HMG-CoA reductase with an IC50 of 0.10 ng/mL [1]. While a direct head-to-head IC50 value for simvastatin in the same publication is not provided, the paper explicitly states L-669,262 is 'one of the more potent inhibitors... found to date' [2]. Cross-study comparison with simvastatin data from related literature shows L-669,262's IC50 is approximately 1000-fold lower (more potent) than the IC50 of simvastatin (50 μg/mL) reported in comparable assays, though this difference is likely amplified by different experimental conditions [3]. The quantitative differentiation is therefore based on the absolute potency value and the qualitative statement of superior potency within the statin class [2].
| Evidence Dimension | HMG-CoA reductase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.10 ng/mL |
| Comparator Or Baseline | Simvastatin IC50 ≈ 50 μg/mL (cross-study; note different assay conditions) [3] |
| Quantified Difference | ~500,000-fold lower (more potent) in absolute terms, but conditions differ |
| Conditions | Rat liver HMG-CoA reductase assay |
Why This Matters
The nanomolar potency confirms L-669,262 as a high-value tool compound for enzymology studies requiring maximal HMG-CoA reductase inhibition.
- [1] MedChemExpress. (n.d.). L-669,262 (6-Oxo Simvastatin) HMG-CoA Inhibitor. Retrieved from MedChemExpress product page. View Source
- [2] Joshua, H., Garrity, G. M., & Stokker, G. E. (1991). L-669,262, a potent HMG-CoA reductase inhibitor. The Journal of Antibiotics, 44(3), 366-370. View Source
- [3] DeepDyve. (2023). Bioconversion of lovastatin to simvastatin by Streptomyces carpaticus toward the inhibition of HMG‐CoA activity. Biotechnology and Applied Biochemistry. View Source
